2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-

Fragment-based drug discovery Physicochemical property prediction Solubility optimization

Researchers requiring N3-piperidinyl-benzoxazin-2-one scaffolds face limited availability of analogs with a basic nitrogen handle for SAR exploration. This compound solves that gap: • Ionizable piperidine (pKa 5.94) enables salt screening & solubility optimization • Validated core for PI3Kδ inhibitors (IC50 0.64 μM) & factor Xa antagonists • Piperidine NH serves as synthetic handle for amide coupling & library synthesis Supplied with certified purity; ready for immediate derivatization.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
Cat. No. B15223681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2OC(=O)N1C3=CC=NC=C3
InChIInChI=1S/C13H10N2O2/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13/h1-8H,9H2
InChIKeyKYBHXHVLVUMVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one: Core Scaffold & Procurement


2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)- (CAS 1448061-71-9, synonym 3-(piperidin-4-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one hydrochloride) is a heterocyclic building block that combines a benzoxazin-2-one core with a basic piperidine (or pyridinyl) substituent at the N3 position. The molecule has a molecular formula of C13H10N2O2, a molecular weight of 226.23 g/mol, and a predicted pKa of 5.94±0.10, reflecting the weakly basic nature of the piperidine nitrogen . Commercially, the hydrochloride salt is offered at a certified purity of 95–98% . This compound functions as a privileged scaffold for medicinal chemistry derivatization, particularly as a key intermediate in the synthesis of PI3Kδ inhibitors, factor Xa inhibitors, and macrophage migration inhibitory factor (MIF) antagonists [1].

Workflow Heterocyclic scaffold for medicinal chemistry derivatization
Selection Piperidine NH enables rapid analog synthesis and library enumeration
Format High-purity hydrochloride salt; supports consistent lot-to-lot performance

Critical Substituent Effects on Benzoxazin-2-ones


Benzoxazin-2-one scaffolds are not interchangeable; the N3 substituent profoundly governs physicochemical properties, synthetic tractability, and biological target engagement. The 4-pyridinyl/piperidin-4-yl group introduces a distinct basic center (pKa ~5.94) and hydrogen-bond acceptor capacity (TPSA 41.57 Ų) that alkyl- (e.g., 3-methyl, pKa ~N/A, TPSA ~29.5 Ų), aryl- (e.g., 3-phenyl, TPSA ~29.5 Ų), or cycloalkyl- (e.g., 3-cyclohexyl, TPSA ~29.5 Ų) analogs lack . These disparities alter solubility, logP, and protein-binding interactions, making generic substitution chemically invalid. Moreover, the piperidine NH serves as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination), a feature absent in simple alkyl/aryl congeners . The evidence below quantitatively demonstrates these practical differentiation vectors.

Ionizable center mismatch Alkyl- and aryl-substituted analogs lack a basic nitrogen, which may limit salt-form screening and pH-dependent solubility optimization.
HBA capacity mismatch 3-methyl analog offers only two H-bond acceptors; reduced polar surface area may alter solubility and target-engagement profile.
Synthetic handle absent Methyl and phenyl congeners lack a reactive secondary amine, preventing direct functionalization for SAR library expansion.

3,4-Dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one: Differentiation Evidence


HBA Capacity vs. 3-Methyl Analog

The target compound offers a topological polar surface area (TPSA) of 41.57 Ų vs. 29.5 Ų for the 3-methyl analog, corresponding to three hydrogen-bond acceptors (HBA) vs. two, respectively . The additional pyridine/piperidine nitrogen enhances aqueous solubility and provides a critical anchoring point for target engagement in kinase and protease active sites [1].

HBA Capacity
Class-level
Target: TPSA 41.57 Ų, HBA 3
3-Me analog: TPSA ~29.5 Ų, HBA 2
ΔTPSA +12 Ų, ΔHBA +1
May support solubility and target-engagement screening.
In silico prediction; verify experimentally.
Fragment-based drug discovery Physicochemical property prediction Solubility optimization

Ionizable Center Differentiation from Neutral Analogs

The piperidine nitrogen of the target compound displays a predicted pKa of 5.94±0.10, enabling pH-dependent solubility tuning and salt formation (e.g., hydrochloride salt, which increases molecular weight to 262.73 g/mol ). In contrast, 3-methyl, 3-phenyl, and 3-cyclohexyl analogs lack an ionizable basic center within the physiologically relevant pH range, limiting their formulation flexibility [1].

Ionizable Center
Class-level
pKa 5.94 vs <2 (predicted)
Enables salt-form screening for solubility optimization.
Predicted value; confirm with experimental determination.
Salt formation Crystallization optimization Pharmacokinetic prediction

Lipophilicity vs. 3-Phenyl & 3-Cyclohexyl Analogs

The target compound exhibits a predicted LogP of 2.1748 , positioning it in a favorable lipophilicity range (LogP 2–3) for CNS penetration and balanced ADME properties. The 3-phenyl analog displays a higher LogP (~3.0), while the 3-cyclohexyl analog exceeds LogP 3.5, both increasing the risk of promiscuous binding and metabolic liability [1].

Lipophilicity
Reported
Target LogP 2.17
3-Ph ~3.0, 3-Cy ~3.5
ΔLogP -0.8 / -1.3
May reduce non-specific binding risk in lead optimization.
Predicted LogP; validate with experimental logD.
Lipophilic ligand efficiency ADME optimization Off-target risk reduction

Piperidine NH: Versatile Synthetic Handle

The free piperidine NH in the target compound (accessible after deprotection of the HCl salt) enables direct functionalization via amide bond formation, sulfonamide coupling, or reductive amination. In contrast, 3-methyl and 3-phenyl analogs lack a reactive nitrogen handle, limiting their utility in parallel synthesis workflows . The 3-cyclohexyl analog, while possessing a secondary amine, does so at the expense of excessive lipophilicity (see Evidence Item 3) [1].

Synthetic Handle
Data to verify
Secondary piperidine NH; amidation, sulfonylation, reductive amination possible. Methyl/Ph analogs lack handle.
Reduces synthetic steps for analog library production.
Based on reported synthetic routes; assess for specific chemistry.
Parallel synthesis Library enumeration Scaffold decoration

PI3Kδ & Serine Protease Pharmacophore Complementarity

The 4-pyridinyl/piperidine motif is a recurrent pharmacophoric element in potent PI3Kδ inhibitors (e.g., Novartis dihydro-pyrido-oxazine series) and factor Xa inhibitors (e.g., benzoxazinone series with IC₅₀ values down to 3 nM) [1]. While direct IC₅₀ data for the target compound itself are limited, its structural congruence with the core scaffold of compounds displaying IC₅₀ values of 0.64 μM (PI3Kδ) and 27 μM (FXa hit) strongly supports its utility as a starting scaffold for kinase and protease inhibitor programs [2]. 3-Methyl and 3-phenyl analogs lack the critical H-bond acceptor required for hinge-region binding in kinases.

Pharmacophore Match
Class-level
Pyridine/piperidine HBA present; ref. compounds IC50: PI3Kδ 0.64 μM, FXa 27 μM
Supports kinase/protease hit identification workflow.
Direct IC50 data for target not available; scaffold inference.
PI3Kδ inhibition Factor Xa antagonism Serine protease inhibition

3,4-Dihydro-3-(4-pyridinyl)-2H-1,3-benzoxazin-2-one: Application Scenarios


Fragment-Based Drug Discovery Library Design

The compound's favorable balance of TPSA (41.57 Ų), LogP (2.17), and H-bond acceptors (3) positions it as an ideal fragment for kinase and protease screening libraries, where hinge-region recognition is essential . Unlike simpler 3-alkyl analogs lacking HBA capacity, this fragment can anchor to catalytic site residues while leaving the benzoxazinone carbonyl available for additional interactions [1].

PI3Kδ and Serine Protease Lead Optimization Scaffold

Structural alignment with the core of known PI3Kδ inhibitors (IC₅₀ 0.64 μM) and factor Xa inhibitors (IC₅₀ 27 μM to 3 nM after optimization) validates this scaffold as a starting point for medicinal chemistry campaigns . The piperidine NH provides a synthetic handle for rapid analog generation via amide library synthesis, accelerating SAR exploration [1].

Chemical Probe Synthesis via Piperidine Derivatization

The free piperidine nitrogen enables installation of fluorophores, biotin tags, or photoaffinity labels without altering the benzoxazinone pharmacophore. This contrasts sharply with 3-phenyl and 3-methyl analogs, which require de novo synthesis for each derivatized analog .

Salt and Co-Crystal Screening for Formulation Development

The ionizable piperidine center (pKa 5.94) supports systematic salt screening (hydrochloride, mesylate, tosylate) to optimize solubility, dissolution rate, and solid-state stability. Neutral analogs without ionizable centers cannot access this formulation optimization pathway .

Application
Selection Property
Validation Focus
Fragment-based screening library design
TPSA / HBA balance
Solubility & hinge-binding validation
Kinase/protease lead optimization scaffold
Pharmacophore complementarity
Target engagement confirmation
Piperidine-based probe derivatization
Reactive NH handle
Probe retention & labeling efficiency
Salt-form screening for formulation research
Ionizable center (pKa)
Solubility & stability screening
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